1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride
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Overview
Description
1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholine ring, and a pentenone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride involves several steps:
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Synthetic Routes and Reaction Conditions
- One common synthetic route involves the reaction of 4-chlorobenzaldehyde with morpholine and a suitable alkene under acidic conditions to form the desired product.
- Another method includes the condensation of 4-chlorobenzaldehyde with a morpholine derivative, followed by cyclization and subsequent purification steps.
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Industrial Production Methods
- Industrial production typically involves large-scale batch reactions using optimized conditions to maximize yield and purity.
- The use of catalysts and controlled reaction environments ensures the efficient production of the compound.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride undergoes various chemical reactions:
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Types of Reactions
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
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Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄) are employed.
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Major Products
- Oxidation typically yields ketones or carboxylic acids.
- Reduction produces alcohols or amines.
- Substitution reactions result in halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride has diverse applications in scientific research:
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Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block for the development of new chemical entities.
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Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Studied for its interactions with various biological targets.
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Medicine
- Explored as a potential therapeutic agent for treating neurological disorders.
- Evaluated for its efficacy in modulating specific biochemical pathways.
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Industry
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride involves its interaction with specific molecular targets:
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Molecular Targets
- The compound binds to certain receptors or enzymes, modulating their activity.
- It may interact with cellular membranes, affecting membrane-bound proteins.
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Pathways Involved
- The compound can influence signaling pathways related to cell growth, apoptosis, and inflammation.
- It may alter the expression of genes involved in metabolic processes.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride can be compared with other similar compounds:
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Similar Compounds
1-(4-Chlorophenyl)piperazine: Known for its use as a serotonin receptor agonist.
1-(4-Chlorophenyl)-2-(1H-triazol-1-yl)ethanol: Studied for its anticonvulsant activity.
1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone: Investigated for its antimicrobial properties.
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Uniqueness
- The presence of the morpholine ring and pentenone moiety distinguishes it from other chlorophenyl derivatives.
- Its unique structure imparts specific chemical and biological properties, making it valuable for targeted research applications.
Properties
CAS No. |
81559-93-5 |
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Molecular Formula |
C15H19Cl2NO2 |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride |
InChI |
InChI=1S/C15H18ClNO2.ClH/c16-14-4-1-13(2-5-14)3-6-15(18)7-8-17-9-11-19-12-10-17;/h1-6H,7-12H2;1H |
InChI Key |
UOLUPTJTISFQAF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(=O)C=CC2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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